4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification of the phenyl-tetrazole intermediate with 2-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)phenol: Similar structure but with a triazole ring instead of a tetrazole ring.
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Contains both triazole and tetrazole rings.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 2-chlorobenzoate is unique due to its combination of a tetrazole ring and a chlorobenzoate moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C14H9ClN4O2 |
---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C14H9ClN4O2/c15-13-4-2-1-3-12(13)14(20)21-11-7-5-10(6-8-11)19-9-16-17-18-19/h1-9H |
InChI Key |
GOXVQZMNDZNGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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